N-(4-Iodopyridin-2-yl)acetamide

Description

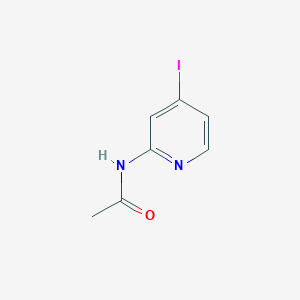

N-(4-Iodopyridin-2-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted with an iodine atom at the 4-position and an acetamide group at the 2-position.

Properties

IUPAC Name |

N-(4-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOKKPVGCKJWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732528 | |

| Record name | N-(4-Iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856169-98-7 | |

| Record name | N-(4-Iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-Iodopyridin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Structural Characteristics

This compound features a pyridine ring substituted with an iodine atom and an acetamide group. The molecular formula is , and its structural representation can be summarized as follows:

- Molecular Weight : 304.1 g/mol

- InChI :

InChI=1S/C8H8IN3O/c1-6(12)11-8-4-3-7(9)10-5-8/h3-5H,1-2H3,(H,11,12) - SMILES :

CC(=O)N[C@H]1=C(N=C(C=C1)I)C(=O)N

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in the following areas:

1. Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For example, derivatives of iodinated pyridines have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

3. Acetylcholinesterase Inhibition

Research has also focused on the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. In vitro studies have shown promising results in AChE inhibition.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Apoptosis induction | |

| Antioxidant | Scavenging free radicals | |

| AChE Inhibition | Enzyme inhibition |

Case Studies

Recent case studies have provided insights into the practical applications of this compound:

- Study on Anticancer Activity : A study evaluated the effects of various iodinated acetamides on cancer cell lines, revealing that this compound significantly inhibited cell proliferation in breast cancer cells (MCF7), with IC50 values indicating potent activity.

- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of the compound in a mouse model exposed to oxidative stress. Results indicated that treatment with this compound led to improved behavioral outcomes and reduced markers of oxidative damage.

Research Findings

Recent research has further elucidated the biological mechanisms associated with this compound:

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to AChE active sites, supporting its role as a potential therapeutic agent for neurodegenerative disorders.

- Toxicity Studies : Acute toxicity assessments indicate a median lethal dose (LD50) greater than 300 mg/kg, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chloropyridin-2-yl)acetamide

- Structural Differences: Replacing iodine with chlorine reduces molecular weight (C₇H₇ClN₂O vs. hypothetical C₇H₇IN₂O for the iodo analog) and alters electronic properties.

- Applications : Used in custom synthesis and contract manufacturing, suggesting its utility as a versatile intermediate. The iodo analog may offer distinct reactivity in cross-coupling reactions due to iodine’s superior leaving-group ability .

N-(6-Chloropyridin-2-yl)acetamide Derivatives

- Functional Modifications : Compound 50 () incorporates a benzo[d]thiazol-sulfonyl-piperazine group, demonstrating potent antifungal activity. The 4-iodo-pyridinyl analog’s bioactivity could differ due to steric effects from iodine or altered solubility .

- Key Finding : Substitution at the pyridine’s 4-position (vs. 6-position) may influence target binding; iodine’s larger van der Waals radius could hinder or enhance interactions depending on the receptor pocket .

Pharmacological Activity Comparisons

Anti-Cancer Activity

- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) () showed remarkable activity against HCT-1, SF268, and MCF-7 cell lines. The 4-iodo-pyridinyl group may enhance DNA intercalation or kinase inhibition compared to methoxyphenyl derivatives, though iodine’s electron-withdrawing nature could reduce metabolic stability .

Enzyme Inhibition

- MAO-B Inhibitors: Naphthoquinone-aryltriazole acetamides () inhibit monoamine oxidase-B (MAO-B), a target in Parkinson’s disease. The 4-iodo substituent’s size and hydrophobicity might improve blood-brain barrier penetration relative to chlorophenyl groups .

- SARS-CoV-2 Main Protease Inhibition: Pyridine-containing acetamides (e.g., 5RGX, 5RH2) bind via interactions with HIS163 and ASN142 ().

Physicochemical and Crystallographic Properties

Crystal Packing and Substituent Effects

- Meta-Substituted Trichloroacetamides (): Electron-withdrawing groups (e.g., nitro) at meta positions influence crystal symmetry and unit cell parameters. The 4-iodo substituent in N-(4-Iodopyridin-2-yl)acetamide may induce distinct packing patterns due to iodine’s large atomic radius and polarizability .

- Asymmetric Units : Compounds like 3,5-dimethylphenyl-trichloroacetamide exhibit two molecules per asymmetric unit, suggesting steric effects from substituents. The 4-iodo-pyridinyl group’s bulk could similarly affect crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.